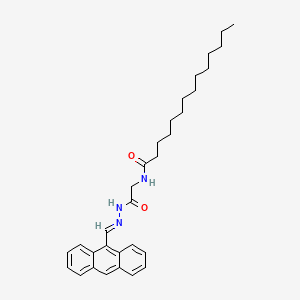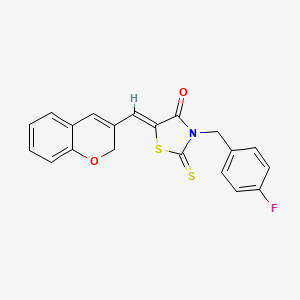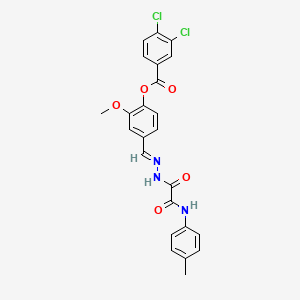
N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound with a unique structure that includes an anthrylmethylene group, a hydrazino group, and a tetradecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide typically involves the reaction of 9-anthraldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent, such as tetradecanoyl chloride, under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors and purification systems to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthrylmethylene group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with specific molecular targets and pathways. The anthrylmethylene group can intercalate with DNA, potentially disrupting replication and transcription processes. The hydrazino group may form reactive intermediates that can interact with cellular proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
- 2-(2-(9-Anthrylmethylene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
- 2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
Uniqueness
N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide is unique due to its long tetradecanamide chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
769157-09-7 |
|---|---|
Molecular Formula |
C31H41N3O2 |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C31H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-21-30(35)32-24-31(36)34-33-23-29-27-19-15-13-17-25(27)22-26-18-14-16-20-28(26)29/h13-20,22-23H,2-12,21,24H2,1H3,(H,32,35)(H,34,36)/b33-23+ |
InChI Key |
BBUQWEYXFPHADU-GZZLJNBRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020613.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12020614.png)
![(3Z)-5-bromo-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12020615.png)
![2-(4-fluorophenoxy)-N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)acetohydrazide](/img/structure/B12020622.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12020629.png)
![N'-[(E,2E)-3-(2-furyl)-2-propenylidene]-2-methyl-3-furohydrazide](/img/structure/B12020646.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B12020654.png)
![methyl 4-[2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate](/img/structure/B12020656.png)
![N-(2,4-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12020661.png)

![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12020670.png)


